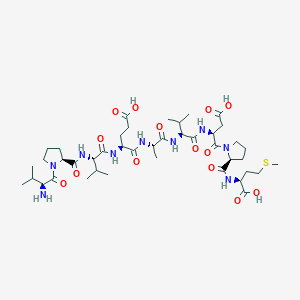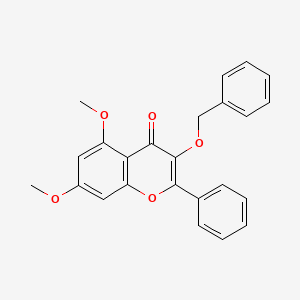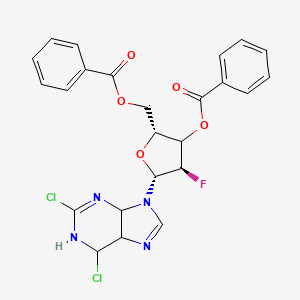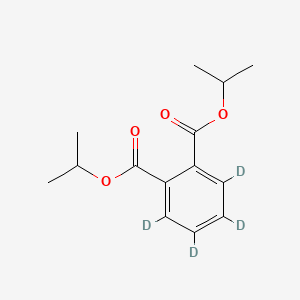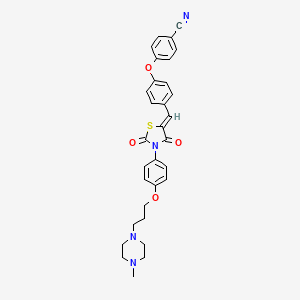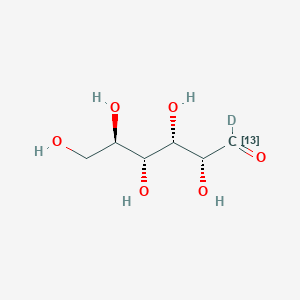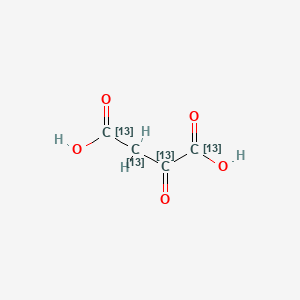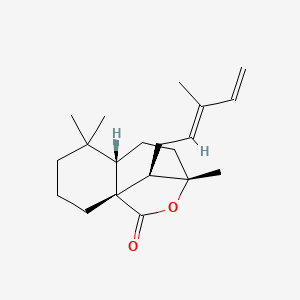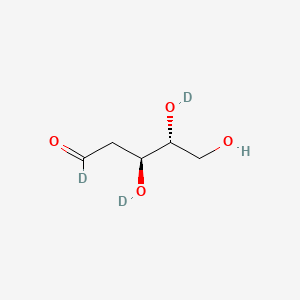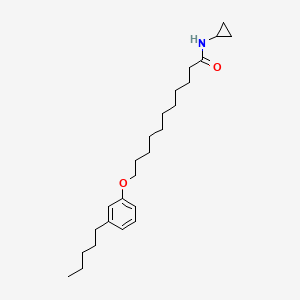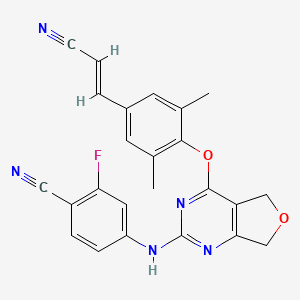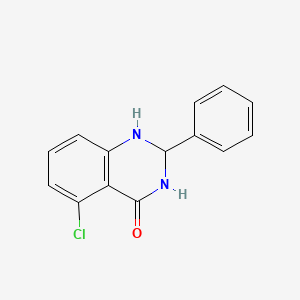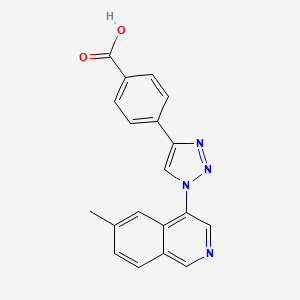
Lana-DNA-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lana-DNA-IN-1 is a potent inhibitor of the latency-associated nuclear antigen (LANA) DNA binding. This compound is particularly significant in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV), where LANA plays a crucial role in the replication and maintenance of the viral genome during latent infection .
準備方法
Synthetic Routes and Reaction Conditions
Lana-DNA-IN-1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by the addition of functional groups that enhance its inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical databases .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in solid form and requires careful handling and storage to maintain its stability .
化学反応の分析
Types of Reactions
Lana-DNA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products .
科学的研究の応用
Lana-DNA-IN-1 has several scientific research applications, including:
作用機序
Lana-DNA-IN-1 exerts its effects by binding to the DNA binding sites of LANA, thereby inhibiting its ability to interact with the viral genome. This disruption prevents the replication and maintenance of the viral genome during latent infection. The molecular targets include the LANA binding sites on the viral DNA, and the pathways involved are related to viral replication and latency maintenance .
類似化合物との比較
Similar Compounds
Other LANA Inhibitors: Various small molecules that inhibit LANA-DNA interactions, developed through fragment-based drug discovery
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting LANA-DNA interactions. It has demonstrated favorable in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, making it a promising candidate for further development in antiviral therapies .
特性
分子式 |
C19H14N4O2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
4-[1-(6-methylisoquinolin-4-yl)triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25) |
InChIキー |
IUUGYORBUIOUSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=NC=C2C=C1)N3C=C(N=N3)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
